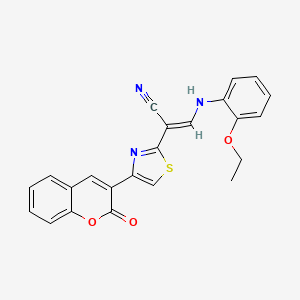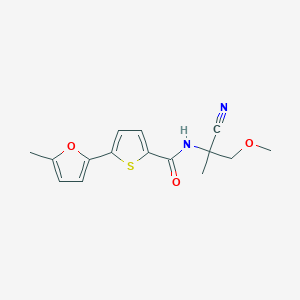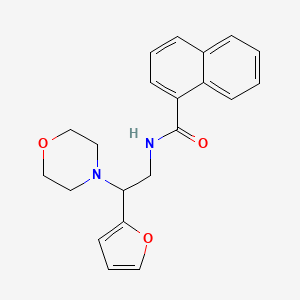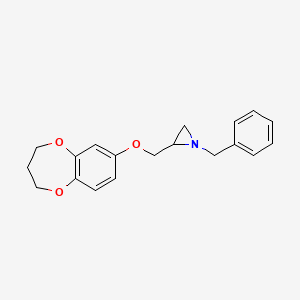
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as CPN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPN is a synthetic compound that belongs to the class of chromene derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood, but it has been proposed that it works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, reduction of reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells. It has also been shown to possess antimicrobial and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water and limited stability in solution can pose challenges in some experiments.
Future Directions
There are several future directions for research on 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and its derivatives could lead to the discovery of more potent and selective compounds for drug development.
Synthesis Methods
The synthesis of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves a multi-step process that starts with the reaction of 4-phenoxyphenol with 2-chloroacetyl chloride to form 4-phenoxyphenyl-2-chloroacetate. The intermediate is then reacted with 6-chloro-2-hydroxychromone in the presence of triethylamine and acetic anhydride to form 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide.
Scientific Research Applications
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-15-6-11-20-14(12-15)13-19(22(26)28-20)21(25)24-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWTMMGXFNVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2930129.png)
![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)
![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)